![molecular formula C8H13NO B2505590 1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol CAS No. 1824531-17-0](/img/structure/B2505590.png)
1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol
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Description
Synthesis Analysis
The synthesis of 3-azabicyclo[3.2.0]heptane derivatives, which are analogues of γ-aminobutyric acid, was achieved through a sensitized intermolecular [2+2] photocycloaddition. This key step involved the reaction of maleic anhydride with N-protected 3-pyrroline. Subsequent transformations of the anhydride function in the primary cycloaddition product allowed for the generation of 6-monosubstituted and 6,7-disubstituted 3-azabicyclo[3.2.0]heptane derivatives .
Molecular Structure Analysis
The molecular structure of the methionine analogue, 2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, was elucidated using single-crystal X-ray analysis. This analysis provided a comparison with related compounds, offering insights into the conformational aspects of these bicyclic systems. The structure of the compound was compared with both 6-exo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid and the HBr salt of 2-exo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid, highlighting the conformational restrictions and similarities between these molecules .
Chemical Reactions Analysis
The electrochemical oxidation of the synthesized methionine analogue was studied using cyclic voltammetry. Two oxidation waves were observed with peak potentials of 0.90 and 1.35 V. Controlled potential electrolysis yielded sulfoxides as a mixture of diastereomers. The cathodic shift observed for one of the oxidation waves was attributed to the neighboring carboxylate group participating in the oxidation of the thioether moiety. This neighboring group participation is a significant factor in the electrochemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical properties, such as crystal structure, were determined through X-ray analysis, which provided detailed information on the molecular conformation. The chemical properties, including reactivity and oxidation behavior, were explored through electrochemical methods. The oxidation of the thioether moiety and the influence of neighboring groups on this process were of particular interest, as they provide insight into the electronic and steric factors that govern the chemical behavior of these bicyclic compounds .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of tricyclo[3.2.1.02,7]octan-6-ones and tricyclo-[2.2.1.02,6]heptan-3-ones, formed from αβ-cyclohexenones and αβ-cyclopentenones, respectively. This process involves the treatment of their α′enolates with nitroethene and 1-nitropropene, followed by refluxing with hexamethylphosphoric trimide (Cory et al., 1981).
Pharmacological Applications and Synthesis of Derivatives 2. Tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton have been synthesized by intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides. These derivatives have potential pharmacological applications (Gensini et al., 2002).
Application in Organic Chemistry and Catalysis 3. A study on hydrogenation and dimerization of bicyclo(2.2.1)hepta-2,5-diene catalyzed by cobalt(I) complexes revealed the formation of bicyclo[2.2.1]hept-2-ene and tricyclo[2.2.1.02,6]heptane, indicating the potential use of these compounds in organic synthesis and catalysis (Kanai et al., 1986).
Antimicrobial Applications 4. N-Substituted Aminomethoxybicyclo[2.2.1]heptanols, derived from aminomethylation of bicyclo[2.2.1]heptane-2,3-diol, demonstrated high bactericidal and fungicidal activity in lubricating oils, suggesting their potential use as antimicrobial agents (Alimardanov et al., 2018).
Chemical Structure and Properties 5. The structural properties and configurations of tricyclic ketones and alcohols related to 1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol have been extensively studied using techniques like PMR spectroscopy, providing insights into the molecular structure and characteristics of these compounds (Reuvers et al., 1972).
properties
IUPAC Name |
1-(aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-3-8-2-4-1-5(8)6(8)7(4)10/h4-7,10H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICPHAQPZCMSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(C1C3C2O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol |
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